molecular formula C13H17ClN2 B000673 Tetrahydrozoline hydrochloride CAS No. 522-48-5

Tetrahydrozoline hydrochloride

Cat. No.: B000673
CAS No.: 522-48-5
M. Wt: 236.74 g/mol
InChI Key: BJORNXNYWNIWEY-UHFFFAOYSA-N
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Description

Tetrahydrozoline hydrochloride is a derivative of imidazoline with central and peripheral alpha-adrenergic properties. It is commonly used as an ocular and nasal decongestant. This compound is found in a wide array of over-the-counter eye drops, including well-known brands like Visine, and is also used in nasal sprays under trade names such as Tyzine .

Scientific Research Applications

Tetrahydrozoline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Tetrahydrozoline hydrochloride, also known as tetryzoline, is a derivative of imidazoline with central and peripheral alpha (α)-adrenergic properties . It primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .

Mode of Action

This compound acts as a selective alpha-1 receptor agonist . By binding to these receptors, it stimulates the arterioles of the conjunctiva, leading to vasoconstriction . This interaction results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the alpha-adrenergic signaling pathway . By acting as an agonist at the alpha-1 adrenergic receptors, this compound triggers a cascade of events that lead to vasoconstriction . This action can relieve the redness of the eye caused by minor ocular irritants .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action for decongestant effects is within 4-8 hours . In a healthy person, the biological half-life of tetryzoline is approximately 6 hours, and it is excreted in urine, chemically unchanged, at least in part .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the eyes and nasal passages . This results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be reduced if the eye or nasal passage is exposed to irritants such as dust or allergens. Additionally, the drug’s stability may be affected by factors such as temperature and pH. It is also worth noting that this compound can cause profound sedation in children and adults, and has been scrutinized for possible drug overdose and toxicity from accidental ingestion .

Safety and Hazards

Tetrahydrozoline hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . Overuse of this medication may result in increased eye redness . If swallowed or used excessively, it may cause harm, including CNS depression with drowsiness, decreased body temperature, bradycardia, shock-like hypotension, apnea, and coma .

Future Directions

Tetrahydrozoline hydrochloride has been used in non-medicinal and criminal uses . There is room for future research and development. More studies should be conducted to better understand the mechanism of action, therapeutic window, and toxicity levels among various age groups at different methods of intake and to find an effective treatment in case of overdose .

Relevant Papers The paper titled “More than meets the eye: a scoping review on the non-medical uses of THZ eye drops” discusses the non-medical uses of this compound . Another paper titled “An electrochemical sensing platform to determine tetrahydrozoline HCl in pure form, pharmaceutical formulation, and rabbit aqueous humor” presents a method for analyzing this compound in different matrices .

Biochemical Analysis

Biochemical Properties

Tetrahydrozoline hydrochloride is a selective α1-receptor agonist . It interacts with α1-adrenergic receptors, which are a class of G-protein coupled receptors found in various tissues of the body . The interaction of this compound with these receptors results in vasoconstriction .

Cellular Effects

This compound, when applied topically, can induce local vasoconstriction . This effect is beneficial in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as in alleviating nasal congestion . It should be noted that misuse or accidental ingestion of this compound can lead to profound sedation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to α1-adrenergic receptors . This binding activates the receptors, leading to a series of intracellular events that ultimately result in vasoconstriction .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the drug can cause a rapid and short-term onset of drug response . Discontinuation of the drug can lead to rebound vasodilation .

Metabolic Pathways

As an α1-adrenergic receptor agonist, it is likely to be involved in adrenergic signaling pathways .

Transport and Distribution

Given its use as a topical agent for ocular and nasal decongestion, it can be inferred that the drug is likely to be distributed in the tissues where it is applied .

Subcellular Localization

Given its mechanism of action involving α1-adrenergic receptors, it is likely to interact with these receptors at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrozoline hydrochloride is synthesized through a series of chemical reactions involving imidazoline derivatives. The synthesis typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazole under specific conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as purification, crystallization, and drying to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrozoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazoline N-oxides, while substitution reactions can introduce halogen atoms into the imidazoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrozoline hydrochloride is unique due to its specific alpha-1 receptor agonist activity, which makes it highly effective as a decongestant. Its combination with other lubricants and anti-irritants in eye drops enhances its therapeutic efficacy .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORNXNYWNIWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-22-0 (Parent)
Record name Tetrahydrozoline hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7045316
Record name Tetrahydrozoline hydrochloride
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Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-48-5
Record name Tetrahydrozoline hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrozoline hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrozoline hydrochloride
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Record name 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1)
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Record name Tetrahydrozoline hydrochloride
Source EPA DSSTox
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Record name Tetryzoline hydrochloride
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Record name TETRAHYDROZOLINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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